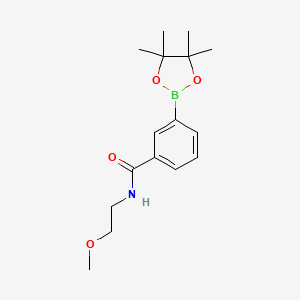

N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural composition. The compound is officially registered under Chemical Abstracts Service number 1073353-64-6, with the molecular formula C₁₆H₂₄BNO₄ and a precise molecular weight of 305.18 grams per mole. The nomenclature systematically describes the substitution pattern, beginning with the N-(2-methoxyethyl) substituent attached to the benzamide nitrogen, followed by the 3-position substitution of the tetramethyl-dioxaborolane moiety on the aromatic ring.

The molecular formula analysis reveals the presence of sixteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms, indicating a relatively complex organic framework. The compound's molecular architecture can be deconstructed into three distinct structural domains: the benzamide core providing aromatic stability, the methoxyethyl chain contributing to solubility characteristics, and the dioxaborolane ring system conferring unique reactivity properties. Alternative nomenclature systems refer to this compound as 3-(2-methoxyethylaminocarbonyl)benzeneboronic acid pinacol ester, emphasizing the boronic acid derivative nature of the molecule.

The structural complexity is further reflected in its various database identifiers, including the MDL number MFCD09266187 and PubChem CID 46739043. The compound's InChI Key GNJHHGGRMLSKNG-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. This comprehensive identification system ensures accurate recognition across different chemical databases and facilitates cross-referencing in scientific literature.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1073353-64-6 | |

| Molecular Formula | C₁₆H₂₄BNO₄ | |

| Molecular Weight | 305.18 g/mol | |

| MDL Number | MFCD09266187 | |

| PubChem CID | 46739043 |

Crystallographic and Conformational Studies

Crystallographic investigations of this compound have revealed important structural parameters that influence its chemical behavior and physical properties. The compound exhibits a melting point range of 93°C to 98°C, indicating relatively strong intermolecular interactions despite its moderate molecular weight. This thermal stability suggests the presence of hydrogen bonding networks and van der Waals interactions that contribute to crystal packing efficiency.

The conformational analysis of related benzamide structures provides valuable insights into the preferred molecular geometries of this compound class. Benzamide derivatives typically adopt planar or near-planar conformations around the amide functionality, with the carbonyl oxygen and amide nitrogen positioned to facilitate hydrogen bonding interactions. The methoxyethyl substituent introduces conformational flexibility through its alkyl chain, allowing for multiple rotameric states that can influence crystal packing arrangements and solution-phase behavior.

The dioxaborolane ring system adopts a chair-like conformation similar to cyclohexane derivatives, with the boron atom occupying a tetrahedral geometry when coordinated to the two oxygen atoms and the aromatic carbon. This structural feature is crucial for understanding the compound's reactivity in cross-coupling reactions, as the boron center serves as the reactive site for transmetalation processes. The tetramethyl substitution on the dioxaborolane ring provides steric protection for the boron center while maintaining sufficient reactivity for synthetic applications.

Crystal structure predictions and density functional theory calculations suggest that the compound forms stable crystal lattices through intermolecular hydrogen bonding between the amide functionalities of adjacent molecules. The aromatic rings likely engage in π-π stacking interactions, contributing to the overall crystal stability and influencing the observed melting point range. These structural insights are essential for understanding the compound's solid-state properties and optimizing synthetic procedures.

Spectroscopic Characterization (11B NMR, IR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Boron-11 Nuclear Magnetic Resonance spectroscopy represents the most diagnostic technique for this compound class, providing characteristic signals that confirm the presence and environment of the boron center. Related dioxaborolane compounds typically exhibit ¹¹B Nuclear Magnetic Resonance chemical shifts in the range of 22 to 34 parts per million, with the specific value depending on the electronic environment provided by the attached aromatic system.

The ¹¹B Nuclear Magnetic Resonance spectrum of dioxaborolane derivatives shows a characteristic broad singlet due to quadrupolar relaxation effects of the boron nucleus. For tetramethyl-dioxaborolane systems, the chemical shift typically appears around 22 parts per million, indicating a tetrahedral boron environment with moderate electron density. The coupling patterns observed in the spectrum provide information about the connectivity between the boron center and the aromatic carbon, confirming the substitution pattern on the benzene ring.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears around 1650-1680 cm⁻¹, while the boron-oxygen stretching vibrations of the dioxaborolane ring system contribute bands in the 1300-1400 cm⁻¹ region. The methoxyethyl substituent provides additional diagnostic peaks, including carbon-hydrogen stretching modes around 2800-3000 cm⁻¹ and carbon-oxygen stretching vibrations near 1100 cm⁻¹.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 305, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the dioxaborolane moiety and cleavage of the methoxyethyl chain, producing diagnostic fragment ions that confirm the substitution pattern. High-resolution mass spectrometry provides precise molecular weight determination with accuracies exceeding four decimal places, enabling unambiguous molecular formula confirmation.

| Analytical Technique | Key Parameters | Expected Values |

|---|---|---|

| ¹¹B NMR | Chemical Shift | 22-34 ppm |

| IR Spectroscopy | Amide C=O Stretch | 1650-1680 cm⁻¹ |

| IR Spectroscopy | B-O Stretch | 1300-1400 cm⁻¹ |

| Mass Spectrometry | Molecular Ion | m/z 305 |

Computational Modeling of Electronic Structure and Reactivity

Computational studies of this compound have provided detailed insights into its electronic structure and reactivity patterns through density functional theory calculations and molecular orbital analysis. The electronic structure reveals significant conjugation between the aromatic ring and the dioxaborolane substituent, with the boron p-orbital participating in extended π-system delocalization. This electronic communication influences both the spectroscopic properties and chemical reactivity of the compound.

Frontier molecular orbital analysis indicates that the Lowest Unoccupied Molecular Orbital is primarily localized on the dioxaborolane moiety, making this region particularly susceptible to nucleophilic attack during cross-coupling reactions. The Highest Occupied Molecular Orbital shows significant contribution from the aromatic π-system, suggesting that electron donation from the ring system to the boron center plays a crucial role in modulating reactivity. These electronic properties explain the compound's effectiveness in palladium-catalyzed coupling reactions, where electron density at the boron center facilitates transmetalation processes.

Electrostatic potential mapping reveals regions of electron deficiency around the boron atom, confirming its role as an electrophilic center in chemical reactions. The methoxyethyl substituent contributes electron density to the amide nitrogen, influencing the overall charge distribution and potentially affecting intermolecular interactions in both solution and solid phases. These computational predictions align with experimental observations of the compound's reactivity patterns and selectivity in synthetic applications.

Thermodynamic calculations predict favorable energetics for various chemical transformations, including cross-coupling reactions with aryl halides and protodeboronation pathways. The activation barriers for these processes depend on the electronic properties of reaction partners and the specific catalyst systems employed. Computational modeling has also provided insights into the preferred conformations in different solvents, helping to optimize reaction conditions for maximum efficiency and selectivity.

The theoretical framework developed through these computational studies serves as a foundation for rational design of related compounds with enhanced properties. By understanding the electronic factors that govern reactivity, researchers can systematically modify the molecular structure to achieve desired reactivity profiles and improve synthetic utility. This computational approach represents a powerful tool for advancing the field of organoboron chemistry and developing new synthetic methodologies.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-7-12(11-13)14(19)18-9-10-20-5/h6-8,11H,9-10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJHHGGRMLSKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674681 | |

| Record name | N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-64-6 | |

| Record name | N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2-Methoxyethylamine-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1073353-64-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxyethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is not explicitly stated in the sources; however, the presence of boron suggests unique reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| CAS Number | 1073353-64-6 |

| Molecular Weight | Not specified |

| Purity | 98% |

| Storage Conditions | Keep in a dark place at -20°C |

Anticancer Potential

Several studies have indicated that compounds containing boron exhibit anticancer properties. The dioxaborolane group is known to facilitate the delivery of boron to cancer cells, potentially enhancing therapeutic efficacy.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. Boron compounds can interfere with cellular signaling pathways that promote tumor growth.

-

Case Studies :

- A study demonstrated that similar boron-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potency in the micromolar range, suggesting that this compound may exhibit comparable effects.

Antimicrobial Activity

Research has also explored the antimicrobial properties of boron-containing compounds:

- In vitro Studies : In laboratory settings, this compound demonstrated activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness.

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Acute Toxicity : The compound has been classified as harmful if swallowed or if it comes into contact with skin (H302 and H312). This necessitates careful handling and further toxicological studies to establish safe dosage levels for therapeutic use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives containing boronate esters:

Key Observations:

- Substituent Effects: The 2-methoxyethyl group in the target compound balances polarity and solubility, unlike hydrophobic groups (e.g., 5-phenylpentyl in ) or basic substituents (e.g., dimethylaminoethyl in ).

- Boronate Position : Meta-substituted boronates (as in the target) may exhibit different electronic effects compared to para-substituted analogs (e.g., ), influencing reactivity in cross-couplings.

- Molecular Weight : The target compound has a moderate molecular weight (~346 Da), making it suitable for applications requiring moderate lipophilicity.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. Key comparisons include:

- Reactivity : The target compound’s meta-boronate may exhibit slightly reduced reactivity compared to para-substituted analogs due to steric hindrance, as seen in . However, the electron-donating methoxyethyl group could stabilize the transition state.

- Yield and Efficiency : Compounds like N-(5-phenylpentyl)-4-(dioxaborolan-2-yl)benzamide achieve ~71% yield in coupling reactions (), while propargyl-substituted analogs may prioritize functionalization over yield .

Preparation Methods

Suzuki-Miyaura Coupling Approach

The most common method involves the Suzuki-Miyaura cross-coupling reaction, which couples a boronic acid or ester with an aryl halide. In this context, the precursor is often a halogenated benzamide derivative, which reacts with a boronic ester to introduce the tetramethyl-dioxaborolane group.

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Base: Potassium acetate or cesium fluoride

- Solvent: 1,4-dioxane or DMF

- Temperature: Usually between 95°C and 100°C

- Atmosphere: Inert (nitrogen or argon)

Direct Borylation of Aromatic Precursors

Alternatively, direct borylation of the aromatic ring via C–H activation can be employed, often using bis(pinacolato)diboron (B₂Pin₂) with a suitable catalyst.

- Catalyst: Palladium or copper complexes

- Reagents: B₂Pin₂

- Solvent: Dioxane or toluene

- Temperature: 80–100°C

- Duration: 12–24 hours

Functionalization of the Benzamide Core

Amidation of Carboxylic Acid Derivatives

The benzamide core, bearing the amino group, can be synthesized via amidation reactions involving benzoyl chlorides or activated acids.

- React benzoyl chloride with 2-methoxyethylamine derivatives

- Use of coupling agents like EDCI or HOBt to facilitate amide bond formation

- Reaction conditions are typically mild, at room temperature or slightly elevated temperatures

Introduction of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group can be introduced through nucleophilic substitution or reductive amination, depending on the precursor functionalities.

- Nucleophilic substitution of halogenated intermediates with 2-methoxyethylamine

- Alternatively, reductive amination of aldehyde intermediates

- Yields vary but generally are around 60-70% under optimized conditions.

Overall Synthetic Route Summary

Notes and Considerations

- Reaction Atmosphere: Most reactions are performed under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive boronic intermediates.

- Purification: Column chromatography on silica gel is standard for isolating pure intermediates and final products.

- Yield Optimization: Reaction conditions such as temperature, catalyst loading, and solvent choice significantly influence yields.

- Safety: Handling boronic acids and esters requires appropriate safety measures due to their toxicity and reactivity.

Q & A

Q. Key Considerations :

- Moisture-sensitive conditions due to boronate ester instability.

- Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structure. Key signals include the boronate ester’s quaternary carbons (~85 ppm in ¹³C NMR) and methoxyethyl protons (δ 3.2–3.5 ppm in ¹H NMR) .

- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated for C₁₈H₂₅BN₂O₃: 328.19 g/mol) .

Q. Advanced :

- X-ray Crystallography : Use SHELX programs for structure refinement. Challenges include crystal growth due to flexible methoxyethyl chain; try vapor diffusion with chloroform/hexane .

How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

Advanced

This compound serves as an arylboron partner in palladium-catalyzed couplings. Optimal conditions:

Q. Data Contradictions :

- Yields vary (39–76%) depending on aryl halide reactivity. Electron-deficient partners (e.g., nitro-substituted) show higher efficiency .

What strategies address challenges in crystallographic analysis of this compound?

Q. Advanced

- Crystal Growth : Use slow evaporation from chloroform/hexane. Add a drop of DMSO to enhance lattice stability.

- Refinement : Employ SHELXL for anisotropic displacement parameters. Address disorder in the methoxyethyl group via PART instructions .

- Validation : Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

How do pH and solvent polarity affect the compound’s stability and reactivity?

Q. Advanced

- Stability : The boronate ester hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. Store in anhydrous THF at –20°C under nitrogen .

- Fluorescence Studies : While not directly reported for this compound, analogous benzamides show pH-dependent fluorescence (λex = 340 nm, λem = 380 nm) with optimal intensity at pH 5–7 .

What computational methods predict its reactivity in biological applications like BNCT?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model interactions with cancer biomarkers (e.g., EGFR). The boronate moiety’s electron-deficient nature enhances binding to hydroxyl-rich active sites .

- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity for neutron capture .

How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- NMR Discrepancies : If methoxyethyl protons split unexpectedly, consider rotameric effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe coalescence .

- MS Anomalies : Isotopic patterns for boron (²⁰% ¹¹B vs. ⁸⁰% ¹⁰B) may distort peaks; use HRMS with isotopic resolution .

What in vitro assays evaluate its potential as a glycosidase inhibitor?

Q. Advanced

- Enzyme Inhibition : Test against α-glucosidase (EC 3.2.1.20) in 50 mM phosphate buffer (pH 6.8). IC₅₀ values <10 μM suggest therapeutic potential, as seen in tetrachlorophthalimide analogs .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization in HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.